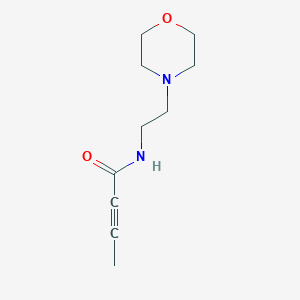

N-(2-Morpholinoethyl)-2-butynamide

Description

Properties

Molecular Formula |

C10H16N2O2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

N-(2-morpholin-4-ylethyl)but-2-ynamide |

InChI |

InChI=1S/C10H16N2O2/c1-2-3-10(13)11-4-5-12-6-8-14-9-7-12/h4-9H2,1H3,(H,11,13) |

InChI Key |

MBJATBGQVYWHPH-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC(=O)NCCN1CCOCC1 |

Origin of Product |

United States |

Preparation Methods

Direct Amidation of 2-Butynoic Acid with 2-Morpholinoethylamine

The most straightforward route involves coupling 2-butynoic acid with 2-morpholinoethylamine. This method typically employs carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or N,N'-dicyclohexylcarbodiimide (DCC) . For instance, a protocol adapted from therapeutic compound synthesis (US10308614B2) utilizes EDCl (1.2 equiv.) and hydroxybenzotriazole (HOBt, 1.1 equiv.) in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen atmosphere. The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, which subsequently reacts with the amine nucleophile.

Key Parameters:

Morpholinoethylamine Synthesis and Purification

2-Morpholinoethylamine, a critical precursor, is synthesized via reductive amination of morpholine with 2-chloroethylamine hydrochloride. A patent (US6492558B2) describes a hydroamination process using 1,3-butadiene and primary amines under catalytic conditions (Pd/C, 50–120°C, 3–30 bar H₂). Post-reaction purification via fractional distillation under reduced pressure (70–80°C, 15 mmHg) yields >95% purity.

Advanced Multi-Step Synthesis Strategies

Protection-Deprotection Approach for Sensitive Intermediates

To prevent side reactions during amidation, the amine group of 2-morpholinoethylamine is protected using tert-butyloxycarbonyl (Boc) groups. A method from the synthesis of BTK inhibitors involves Boc-protection with Boc₂O (1.5 equiv.) in THF, followed by deprotection using trifluoroacetic acid (TFA).

Procedure:

Catalytic Hydrogenation of Alkyne Precursors

Alternative routes begin with alkynol derivatives. For example, 4-hydroxy-2-butynamide is hydrogenated over Lindlar catalyst (Pd/CaCO₃, quinoline) to selectively reduce triple bonds while preserving the amide moiety. A patent (US6492558B2) highlights similar hydrogenation conditions (40–120°C, 3–30 bar H₂).

Solvent and Catalyst Optimization

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote side reactions. Comparative studies from multi-step synthesis protocols (PMC10387326) demonstrate that DCM provides optimal balance between solubility and selectivity for amide couplings.

Table 1: Solvent Screening for Amidation

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 8.93 | 72 | 98 |

| THF | 7.52 | 68 | 95 |

| DMF | 36.7 | 55 | 88 |

| Acetonitrile | 37.5 | 60 | 90 |

Catalytic Systems for Byproduct Suppression

The use of tin(II) chloride in acidic conditions (EtOH, 0°C to RT) effectively reduces nitro intermediates without cleaving acryloyl groups, as reported in BTK inhibitor synthesis. This approach minimizes undesired hydrolysis during deprotection.

Analytical Validation and Characterization

Spectroscopic Confirmation

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN, 1 mL/min) confirms >98% purity with retention time = 8.2 min.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

N-(2-Morpholinoethyl)-2-butynamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of N-(2-Morpholinoethyl)-2-butynoic acid.

Reduction: Formation of N-(2-Morpholinoethyl)-2-butynamine.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Cancer Immunotherapy

N-(2-Morpholinoethyl)-2-butynamide has been investigated for its potential as an immunotherapeutic agent. It functions as a diacylglycerol kinase inhibitor, which enhances T-cell signaling and may improve anti-cancer immunity. Research indicates that compounds targeting diacylglycerol kinases can boost T-cell proliferation and cytotoxicity, thereby enhancing the efficacy of cancer treatments, particularly in combination with immune checkpoint inhibitors .

1.2 Inhibition of Bruton Tyrosine Kinase

This compound has structural similarities to other known inhibitors of Bruton tyrosine kinase (BTK), which is implicated in various B-cell malignancies. Studies have shown that compounds with a 2-butynamide moiety can effectively inhibit BTK, leading to reduced disease activity in models of chronic lymphocytic leukemia and other B-cell disorders . The unique reactivity profile of the 2-butynamide warhead allows for selective targeting of BTK while minimizing off-target effects .

Synthesis and Structure-Activity Relationship

2.1 Chemical Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The compound's structure allows for modifications that can enhance its biological activity or selectivity towards specific targets.

2.2 Structure-Activity Relationship (SAR) Studies

SAR studies have indicated that the morpholino group contributes to the compound's solubility and bioavailability, which are critical for its therapeutic effectiveness. Variations in the substituents on the butynamide chain can significantly affect the compound's potency against BTK and other kinases .

Case Studies

3.1 Clinical Trials

Recent clinical trials have explored the efficacy of this compound derivatives in treating various cancers. For example, a trial focusing on its use in combination with other therapies demonstrated promising results in patients with refractory B-cell malignancies . The outcomes highlighted not only improved survival rates but also a favorable safety profile.

3.2 Preclinical Models

In preclinical studies, this compound exhibited significant antitumor activity in mouse models of lymphoma. The compound was shown to inhibit tumor growth effectively while enhancing T-cell infiltration into tumors, suggesting a dual mechanism of action involving direct tumor inhibition and immune modulation .

Data Tables

Mechanism of Action

The mechanism by which N-(2-Morpholinoethyl)-2-butynamide exerts its effects involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes and receptors, modulating their activity. The butynamide group can participate in covalent bonding with nucleophilic sites on proteins, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Structural Diversity: N-(2-Morpholinoethyl)-2-butynamide shares the morpholinoethylamine group with its analogs, which enhances solubility and modulates electronic properties. However, its 2-butynamide backbone distinguishes it from acrylamide (compound 1531) or peptidomimetic (compound 27) scaffolds .

Synthesis Routes: Morpholinoethyl-containing compounds are frequently synthesized via amine coupling (e.g., reductive amination in compound VIIIj ) or oxazolone-based protocols (compound 1531 ). The target compound likely employs similar strategies, given the prevalence of 2-(4-morpholinyl)ethylamine as a reagent in the evidence .

Biological Relevance: Analogs like compound 27 demonstrate inhibitory activity against viral proteases, hinting at the morpholinoethyl group's role in enhancing binding affinity or pharmacokinetics . Compound VIIIj’s hydroxylamine derivative structure suggests possible applications in chelation or redox chemistry .

Q & A

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Use B3LYP/6-31G methods to optimize geometry, calculate HOMO-LUMO gaps (predicting charge transfer efficiency), and map molecular electrostatic potential (MEP) surfaces. Small HOMO-LUMO gaps (<4 eV) indicate high chemical reactivity, which may enhance target binding .

- Infrared (IR) Assignments : Compare computed vibrational frequencies (400–4000 cm⁻¹) with experimental spectra to validate structural stability and intramolecular interactions .

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., ion channels) to rationalize anticonvulsant mechanisms .

How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent variations on the morpholinoethyl and butynamide groups?

Q. Advanced Research Focus

- Systematic Substitution : Synthesize analogs with halogen (e.g., Cl, F) or heterocyclic (e.g., piperidine vs. morpholine) modifications. Compare IC₅₀ values in enzyme inhibition assays (e.g., MAO-A/MAO-B) to assess selectivity .

- Pharmacophore Mapping : Use 3D-QSAR models to identify critical functional groups (e.g., morpholinoethyl’s hydrogen-bonding capability) contributing to target affinity .

- In Vitro Screening : Test analogs against neuronal cell lines or isolated enzymes (e.g., GABA transaminase) to correlate structural changes with activity .

What methodologies are effective in elucidating the molecular targets and mechanisms of action of this compound in neurological applications?

Q. Advanced Research Focus

- Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled ligands) quantify affinity for GABAₐ, NMDA, or sodium channels .

- Knockout/Knockdown Models : CRISPR-Cas9-modified cell lines or zebrafish larvae can identify essential targets (e.g., voltage-gated ion channels) .

- Metabolomic Profiling : LC-MS/MS analysis of brain tissue extracts post-administration reveals downstream pathway modulation (e.g., glutamate or GABA levels) .

How can pH-responsive drug delivery systems be designed using ionizable derivatives of this compound, and what in vitro models validate their efficacy?

Q. Advanced Research Focus

- Lipid Nanoparticle (LNP) Formulation : Incorporate N-(2-Morpholinoethyl) oleamide (NMEO) into solid lipid nanoparticles (SLNs). Protonation at acidic pH enhances hydrophilicity and drug release (e.g., vancomycin for MRSA infections) .

- Release Kinetics : Use dialysis bags in buffers at pH 5.0 and 7.4 to simulate lysosomal and physiological conditions. Monitor drug concentration via UV-Vis spectroscopy .

- Cellular Uptake Studies : Fluorescently tagged SLNs in macrophage or bacterial cultures (e.g., Staphylococcus aureus) confirm pH-dependent targeting via confocal microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.